4-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol
Overview
Description
4-Amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-ol is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-ol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of Aryl Halide and Boronic Acid: The aryl halide and boronic acid are prepared separately. The aryl halide is often synthesized through halogenation of the corresponding biphenyl compound.
Coupling Reaction: The aryl halide and boronic acid are then subjected to the Suzuki–Miyaura coupling reaction in the presence of a palladium catalyst and a base. Common bases used include potassium carbonate or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of 4-Amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-ol may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, quinones, and amino-substituted biphenyl compounds.
Scientific Research Applications
4-Amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The amino group can form hydrogen bonds with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-4’-(trifluoromethyl)biphenyl hydrochloride
- 2,2’-bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diamine
Uniqueness
4-Amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-ol is unique due to the presence of both an amino group and a trifluoromethyl group on the biphenyl structure. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds .
Properties
IUPAC Name |
2-amino-5-[4-(trifluoromethyl)phenyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)10-4-1-8(2-5-10)9-3-6-11(17)12(18)7-9/h1-7,18H,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KREQJTXMMZPJKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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